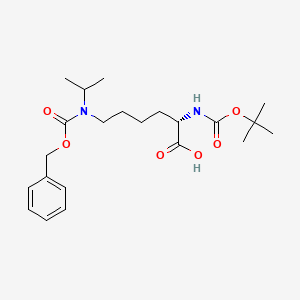

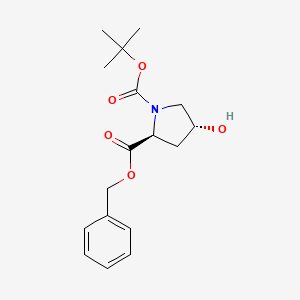

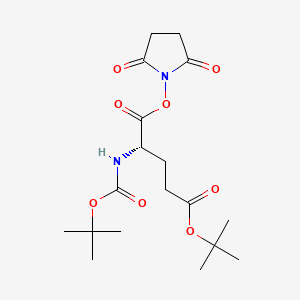

![molecular formula C18H31N3O6 B613755 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263046-44-1](/img/structure/B613755.png)

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis method of a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, has been reported . The synthesis involves reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate, and carrying out ester hydrolysis on the trans-4-tert-butyl sulfinamide cyclohexane carboxylate under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

In the field of synthetic and medicinal chemistry, compounds related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid have been explored for various applications. For instance, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially acting as inhibitors of HIV, involves compounds structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid. However, these compounds were found to be inactive against HIV, pointing to the need for further biological testing (Rosenquist et al., 1996).

Material Science and Catalysis

Studies in material science have explored the use of cyclohexane derivatives, including those similar to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, for various applications. For example, a cyclic tetranuclear cuboid type copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and characterized. This complex showed efficiency as a pre-catalyst for the oxidation of cyclohexane, achieving a total yield of cyclohexanol and cyclohexanone up to 35% under mild conditions (Hazra et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of cyclohexane carboxylic acids, which are structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, have been investigated. For example, trans-4-Cyano-cyclohexane-1-carboxylic acid, an intermediate in the synthesis of tranexamic acid, was accumulated in the culture broth of Acremonium sp. D9K, demonstrating the potential of microbial synthesis for pharmaceutical intermediates (Nishise et al., 1987).

Organic Chemistry

In organic chemistry, the study of cyclohexane derivatives, closely related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, has been extensive. Research has been conducted on the synthesis, stereochemical aspects, and reactivity of various cyclohexane derivatives. For instance, studies on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids shed light on the diverse chemical properties and potential applications of these compounds (Bekkum et al., 2010).

Propriétés

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUNZZZNJUCWCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.